molecular formula C16H11NO2 B14250726 8-Methylpyrano[2,3-a]carbazol-2(11H)-one CAS No. 248246-35-7

8-Methylpyrano[2,3-a]carbazol-2(11H)-one

Cat. No.: B14250726
CAS No.: 248246-35-7
M. Wt: 249.26 g/mol
InChI Key: RNMVXKTUMTXASQ-UHFFFAOYSA-N
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Description

8-Methylpyrano[2,3-a]carbazol-2(11H)-one is a complex organic compound belonging to the class of pyranocarbazoles. These compounds are characterized by a fused ring system that includes a pyran ring and a carbazole moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methylpyrano[2,3-a]carbazol-2(11H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

8-Methylpyrano[2,3-a]carbazol-2(11H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylpyrano[2,3-a]carbazol-2(11H)-one is unique due to its specific ring structure and the presence of the methyl group at the 8-position.

Properties

CAS No.

248246-35-7

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

8-methyl-11H-pyrano[2,3-a]carbazol-2-one

InChI

InChI=1S/C16H11NO2/c1-9-2-6-13-12(8-9)11-5-3-10-4-7-14(18)19-16(10)15(11)17-13/h2-8,17H,1H3

InChI Key

RNMVXKTUMTXASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC4=C3OC(=O)C=C4

Origin of Product

United States

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